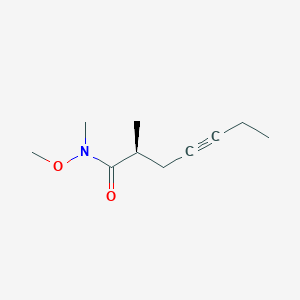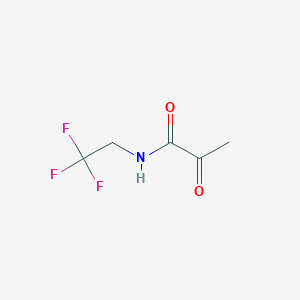
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C5H8F3NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group and the carbonyl carbon is substituted with an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with an appropriate acyl chloride or anhydride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,2,2-trifluoroethylamine and an acyl chloride (e.g., propanoyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The acyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an inert solvent (e.g., dichloromethane) at low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can lead to scalable and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. Detailed studies on the molecular pathways and targets are necessary to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, 2-oxo-: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide backbone instead of propanamide.
2,2,2-Trifluoroethylamine: The parent amine used in the synthesis of various trifluoroethyl derivatives.
Uniqueness
Propanamide, 2-oxo-N-(2,2,2-trifluoroethyl)- is unique due to the presence of both the trifluoroethyl and oxo groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the oxo group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
CAS-Nummer |
194022-26-9 |
|---|---|
Molekularformel |
C5H6F3NO2 |
Molekulargewicht |
169.10 g/mol |
IUPAC-Name |
2-oxo-N-(2,2,2-trifluoroethyl)propanamide |
InChI |
InChI=1S/C5H6F3NO2/c1-3(10)4(11)9-2-5(6,7)8/h2H2,1H3,(H,9,11) |
InChI-Schlüssel |
ACVOMUZEQLEWPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)

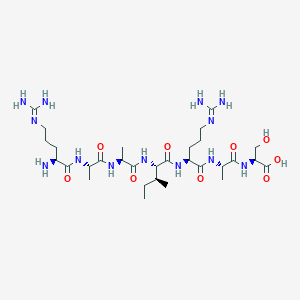
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
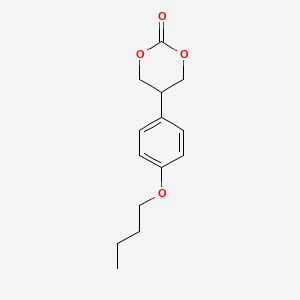
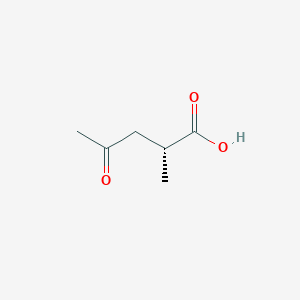



![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
